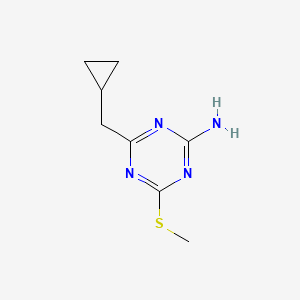

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

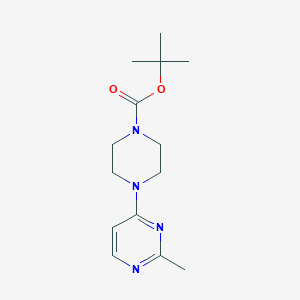

The compound “4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine family. Triazines are a class of nitrogen-containing heterocycles. The “4-(Cyclopropylmethyl)” and “6-(methylsulfanyl)” parts refer to the substituents on the triazine ring. Cyclopropyl is a three-membered ring structure, and methylsulfanyl refers to a sulfur atom bonded to a methyl group .

Molecular Structure Analysis

The triazine ring is planar and aromatic, with nitrogen and carbon atoms alternating in the ring. The cyclopropylmethyl and methylsulfanyl groups will be attached to the carbon atoms in the 4 and 6 positions of the triazine ring .Chemical Reactions Analysis

Triazines can undergo reactions typical of aromatic compounds, such as electrophilic substitution. The reactivity of the compound can be influenced by the electron-donating or withdrawing nature of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents and the triazine core. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used as building blocks in organic synthesis .

Biochemical Pathways

Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of enzymes involved in DNA replication and transcription. It can also be used to study the effects of apoptosis on cancer cells. However, one of the limitations of using this compound is its potential toxicity. It may be necessary to use protective equipment and handle it with care.

Future Directions

There are several future directions for the study of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine. One possible direction is to study its potential use as a fluorescent probe for the detection of DNA. Another direction is to study its potential use as an antiviral and antibacterial agent. Additionally, further research could be done to understand its mechanism of action and to develop new derivatives with improved biological activities.

Conclusion:

In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It has a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Its mechanism of action is not fully understood, but it may act by inhibiting the activity of enzymes involved in DNA replication and transcription. While it has several advantages for use in lab experiments, it also has potential limitations due to its toxicity. There are several future directions for the study of this compound, including its potential use as a fluorescent probe for the detection of DNA and as an antiviral and antibacterial agent.

Synthesis Methods

The synthesis of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine involves the reaction of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazine with ammonia. The reaction is carried out in the presence of a catalyst at high temperature and pressure. The yield of the reaction is high, and the compound can be purified by recrystallization.

Scientific Research Applications

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.

Safety and Hazards

Properties

IUPAC Name |

4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLYZHGXDQFBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)

![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)

![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)